molecular formula C12H17N B2470928 4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine CAS No. 842103-23-5

4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B2470928
CAS No.: 842103-23-5
M. Wt: 175.275
InChI Key: PQWSVQOVSHHKNZ-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound with the molecular formula C₁₂H₁₇N It is a derivative of tetrahydronaphthalene, characterized by the presence of two methyl groups at the 4-position and an amine group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of 4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar hydrogenation processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include imines, nitriles, secondary and tertiary amines, amides, and sulfonamides .

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, modulating the activity of the target molecule. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to the presence of two methyl groups at the 4-position, which can influence its steric and electronic properties. This structural feature can enhance its stability, reactivity, and interactions with other molecules, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4,4-dimethyl-2,3-dihydro-1H-naphthalen-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-12(2)8-7-11(13)9-5-3-4-6-10(9)12/h3-6,11H,7-8,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQWSVQOVSHHKNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C2=CC=CC=C21)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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